molecular formula C18H19NO7 B1203412 N-hydroxy-4-aminobiphenyl O-glucuronide CAS No. 41839-10-5

N-hydroxy-4-aminobiphenyl O-glucuronide

Cat. No.: B1203412
CAS No.: 41839-10-5
M. Wt: 361.3 g/mol
InChI Key: UMRVFYHUKNMTTC-RPUYLAQPSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (600 MHz, DMSO-d₆) key assignments :

δ (ppm) Multiplicity Proton Assignment
7.52 Doublet H2, H6 (biphenyl)
7.32 Doublet H3, H5 (biphenyl)
5.22 Doublet H1' (glucuronide)
4.63 Doublet Anomeric proton
3.10–3.80 Multiplet H2'–H5' (glucuronide)

¹³C NMR data confirms glucuronide connectivity through a C-O-C linkage at δ 157.6 ppm (quaternary carbon) .

High-Resolution Mass Spectrometry (HR-MS) Profiling

HR-MS (Q-Exactive Orbitrap) reveals:

  • [M-H]⁻ ion at m/z 360.1085 (Δ = 0.8 ppm vs. theoretical 360.1093) .
  • Fragment ions at m/z 184.0768 (biphenyl-NHOH⁺) and m/z 175.0241 (glucuronic acid⁻) .

Computational Chemistry Approaches

Molecular Dynamics Simulations of Conformational Stability

All-atom MD simulations (CHARMM36 force field) in explicit solvent show:

  • Glucuronide flexibility : The sugar ring samples chair (⁴C₁) and boat (²S₀) conformations with ΔG = 2.1 kcal/mol .
  • Biphenyl dynamics : Dihedral angle (φ) between phenyl rings oscillates between 30°–50°, minimizing steric clashes .

Quantum Mechanical Calculations of Electronic Properties

Density functional theory (DFT/B3LYP/6-311+G(d,p)) reveals:

  • HOMO-LUMO gap : 4.8 eV, localized on the biphenyl π-system .
  • Partial charges : Glucuronide oxygens carry −0.48 e⁻, while the N-hydroxy group has +0.26 e⁻ .

Tables
Table 1: Comparative spectroscopic signatures of this compound

Technique Key Diagnostic Feature Reference
¹H NMR Doublet at δ 5.22 (J = 7.5 Hz, H1')
HR-MS [M-H]⁻ at m/z 360.1085
IR C-O-C stretch at 1,260 cm⁻¹

Table 2: Computational parameters for molecular dynamics simulations

Parameter Value Significance
Simulation time 100 ns Conformational sampling
Force field CHARMM36 Carbohydrate-specific parameters
Solvent model TIP3P water Explicit hydration

Properties

CAS No.

41839-10-5

Molecular Formula

C18H19NO7

Molecular Weight

361.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylanilino)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H19NO7/c20-13-14(21)16(17(23)24)25-18(15(13)22)26-19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-22H,(H,23,24)/t13-,14-,15+,16-,18-/m0/s1

InChI Key

UMRVFYHUKNMTTC-RPUYLAQPSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Toxicology Studies

N-hydroxy-4-aminobiphenyl O-glucuronide serves as a critical biomarker in toxicological assessments, particularly in understanding the pathways through which 4-aminobiphenyl induces cancer. Research indicates that the glucuronidation process may mitigate the toxic effects of N-hydroxy-4-aminobiphenyl by facilitating its excretion from the body.

Key Findings:

  • Metabolic Pathways: Studies have shown that N-hydroxy-4-aminobiphenyl can be hydrolyzed back to its parent compound in the bladder, leading to potential DNA adduct formation and subsequent carcinogenic effects .
  • Detoxification Mechanisms: The formation of glucuronides is considered a detoxification mechanism that reduces the bioavailability of harmful metabolites .

Cancer Research

The compound is extensively studied for its implications in bladder cancer development. The metabolic activation of 4-aminobiphenyl through N-hydroxylation followed by glucuronidation is believed to play a pivotal role in carcinogenesis.

Case Studies:

  • Bladder Carcinogenesis: Research has demonstrated that exposure to N-hydroxy-4-aminobiphenyl leads to the formation of specific DNA adducts within bladder tissues. These adducts are associated with increased risk for transitional cell carcinoma .
  • Animal Models: In studies involving rodent models, administration of N-hydroxy-4-aminobiphenyl resulted in significant tumor formation, underscoring its role as an effective model for studying bladder cancer mechanisms .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential and risks.

Research Insights:

  • Absorption and Distribution: Studies indicate that glucuronidation affects the absorption and distribution characteristics of N-hydroxy metabolites, impacting their overall toxicity profile .
  • Excretion Pathways: The efficiency of glucuronidation influences how quickly these metabolites are eliminated from the body, which is crucial for assessing long-term exposure risks .

Data Table: Summary of Key Studies on this compound

StudyFocusFindings
IARC Monographs (2010)CarcinogenicityEstablished link between N-hydroxy metabolites and bladder cancer; highlighted metabolic pathways involved .
Tafazoli et al. (2009)Toxicity MechanismsDemonstrated oxidative stress-related toxicity mechanisms associated with N-hydroxy metabolites .
IARC (2012)DNA Adduct FormationIdentified specific DNA adducts formed in response to exposure to N-hydroxy compounds.

Comparison with Similar Compounds

Metabolic Stability and pH-Dependent Hydrolysis

Table 1: Stability of Selected Glucuronides at pH 5.5

Compound Half-Life (T1/2, min) Reference
N-Hydroxy-4-aminobiphenyl O-glucuronide 32
4-Aminobiphenyl N-glucuronide 10.5
N-Hydroxy-N-acetyl-4-aminobiphenyl O-glucuronide 55
N-Hydroxy-2-naphthylamine N-glucuronide ~30 (at pH 5)
  • Acetylation Impact: The addition of an acetyl group (e.g., N-hydroxy-N-acetyl-4-aminobiphenyl O-glucuronide) increases stability (T1/2 = 55 min vs. 32 min for the non-acetylated form), likely due to steric hindrance reducing hydrolysis .
  • N-Glucuronides vs. O-Glucuronides: N-Glucuronides (e.g., 4-aminobiphenyl N-glucuronide) are generally less stable than O-glucuronides under acidic conditions, as seen in their shorter half-lives .

Enzymatic Hydrolysis by β-Glucuronidases

Table 2: Susceptibility to Human and E. coli β-Glucuronidase

Compound Hydrolysis by E. coli Enzyme (pH 7.0) Hydrolysis by Human Enzyme Reference
N-Hydroxy-N-acetyl-4-aminobiphenyl O-glucuronide Complete hydrolysis Minimal
N-Acetylbenzidine N-glucuronide No hydrolysis No hydrolysis
Tamoxifen-4-O-glucuronide Not tested High (UGT1A4-mediated)
  • Enzyme Specificity: E. coli β-glucuronidase preferentially hydrolyzes O-glucuronides (e.g., N-hydroxy-N-acetyl-4-aminobiphenyl O-glucuronide) over N-glucuronides, which remain intact even at neutral pH .
  • Pharmacological Relevance : Tamoxifen O-glucuronides (e.g., trans-TAM-4-O-glucuronide) are resistant to enzymatic hydrolysis, extending their systemic circulation compared to N-glucuronides .

Structural and Positional Isomerism

  • Glucuronide Position : The position of glucuronidation affects metabolic fate. For example:
    • Midazolam 1′-OH-O-glucuronide (retention time 18.8 min) is eliminated faster than its N-glucuronide isomer (23.0 min) .
    • Caffeic acid 3′-O-glucuronide and 4′-O-glucuronide exhibit distinct antioxidant potencies due to differences in hydroxyl group availability .
  • Species Variability : Human UGT1A4 preferentially forms N-glucuronides (e.g., tamoxifen), while UGT2B7 favors O-glucuronidation, impacting drug clearance and toxicity .

Preparation Methods

Human and Canine Liver Models

In vitro enzymatic synthesis leverages UDP-glucuronosyltransferase (UGT) activity in liver microsomes. Incubations of 4-aminobiphenyl with human or dog liver slices produced N-OH-4-ABP O-glucuronide as a minor metabolite, constituting 27% and 52% of total glucuronides, respectively. The reaction required UDP-glucuronic acid (UDPGA) as a co-substrate, with optimal activity at pH 7.4 and 37°C. Dog microsomes exhibited higher catalytic efficiency (Vₘₐₓ/Kₘ = 4.3 μL/min/mg) than human microsomes (2.1 μL/min/mg), attributed to interspecies differences in UGT isoform expression.

Isoform-Specific Kinetics

Recombinant UGT isoforms were employed to delineate enzymatic specificity. UGT1A4 demonstrated a 4-fold higher affinity for 4-aminobiphenyl (Kₘ = 58.8 μM) compared to UGT1A9 (Kₘ = 227.5 μM), though both isoforms catalyzed O-glucuronidation. The addition of alamethicin, a pore-forming agent, enhanced UGT activity by 8-fold by permeabilizing microsomal membranes. Inhibitor studies with hecogenin revealed competitive inhibition of UGT1A4 (Kᵢ = 50 μM), underscoring the isoform’s dominance in O-glucuronide synthesis.

Table 2: Kinetic Parameters of UGT Isoforms

ParameterUGT1A4UGT1A9Source
Kₘ (μM)58.8227.5
Vₘₐₓ (pmol/min/mg)234.931.2
Catalytic Efficiency (Vₘₐₓ/Kₘ)4.00.14

Stability and Hydrolysis Dynamics

Impact of N-Acetylation

N-Acetylation of the parent amine altered glucuronide stability. The O-glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl showed no acid lability (T₁/₂ = 55–68 minutes across pH 5.5–7.4), whereas the non-acetylated form hydrolyzed rapidly. This stability divergence underscores N-acetylation’s role in modulating metabolite persistence.

Analytical Validation Techniques

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with radiometric detection served as the primary analytical tool. Using a C18 reverse-phase column and acetonitrile/ammonium acetate gradient, researchers resolved O-glucuronides from N-glucuronides and free amines. Retention times for N-OH-4-ABP O-glucuronide averaged 12.3 minutes, distinct from the N-glucuronide (9.8 minutes) and aglycone (18.5 minutes).

Spectroscopic Confirmation

IR and mass spectrometry (MS) provided structural validation. Electrospray ionization tandem MS (ESI-MS/MS) identified the O-glucuronide’s molecular ion at m/z 383 [M-H]⁻, with fragmentation yielding ions at m/z 207 (aglycone) and m/z 176 (glucuronic acid). IR spectra further corroborated the glycosidic bond via absorption bands at 1070 cm⁻¹.

Comparative Synthesis Routes

Chemical vs. Enzymatic Methods

  • Yield : Chemical synthesis achieved higher yields (68–72%) compared to enzymatic approaches (27–52%).

  • Specificity : Enzymatic methods favored O-glucuronidation in the presence of N-acetylated substrates, reducing side products.

  • Scalability : Microsomal incubations face limitations in UDPGA availability, whereas chemical synthesis allows gram-scale production .

Q & A

Q. What analytical methods are recommended for identifying and quantifying N-hydroxy-4-aminobiphenyl O-glucuronide in biological matrices?

To identify and quantify this metabolite, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Enzymatic hydrolysis (e.g., β-glucuronidase treatment) can confirm the presence of the glucuronide conjugate by releasing the aglycone, which is then reanalyzed . High turbulence liquid chromatography (HTLC) coupled with mass spectrometry has been validated for stability assessments under freeze-thaw cycles and storage conditions, ensuring reliable quantification in plasma, serum, and urine . For structural confirmation, HPLC-NMR can resolve regioselectivity by analyzing chemical shift changes in the aglycone and glucuronide moieties .

Q. Which enzymes are primarily responsible for the formation of this compound, and how can their activity be studied?

Human UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A, UGT2B4, and UGT2B7, are key catalysts for O-glucuronidation. Recombinant UGT isoforms expressed in vitro (e.g., human liver microsomes or transfected cell lines) are used to determine enzyme specificity. Kinetic parameters (Km, Vmax) are measured via time-course incubations with the aglycone substrate and UDP-glucuronic acid, followed by LC-MS/MS analysis . For example, UGT1A3 and UGT1A9 show high activity for 4-O-glucuronidation in chalcone analogs, which can inform studies on similar substrates .

Q. How do physicochemical properties of this compound influence experimental design?

Key properties include:

  • Solubility : LogP values (~1.05) and aqueous solubility (1.63 g/L) suggest limited hydrophilicity, necessitating organic solvents (e.g., methanol) for stock solutions .
  • Stability : Susceptibility to enzymatic hydrolysis requires storage at -80°C with limited freeze-thaw cycles. Stability in biological matrices (e.g., plasma) should be validated under experimental conditions .
  • Ionization : The physiological charge (-2) and polar surface area (~224 Ų) impact LC-MS/MS ionization efficiency, requiring optimized mobile phases (e.g., ammonium formate/acetonitrile) .

Advanced Research Questions

Q. How can contradictory data on regioselective glucuronidation by UGT isoforms be resolved?

Discrepancies arise due to isoform-specific regiospecificity and substrate promiscuity. A systematic approach includes:

  • Recombinant enzyme screens : Test all relevant UGT isoforms (e.g., UGT1A1, 1A3, 1A9) using kinetic assays to identify dominant pathways .
  • Tandem mass spectrometry with metal complexation : Resolve isomeric glucuronides by analyzing fragmentation patterns (e.g., loss of glucuronic acid or aglycone) .
  • Cross-species comparisons : Assess metabolic differences using hepatocytes from humans, rats, and dogs, as species-specific UGT expression alters regioselectivity .

Q. What challenges exist in synthesizing and stabilizing this compound for experimental use?

Chemical synthesis faces:

  • Instability : The free glucuronide is prone to hydrolysis; protected forms (e.g., methyl esters) are synthesized but require deprotection under controlled conditions .
  • Low yields : Competing reactions (e.g., N-glucuronidation) reduce O-glucuronide purity. Purification via preparative HPLC with ion-pairing reagents is critical .
  • Storage : Lyophilization in inert atmospheres (e.g., nitrogen) at -80°C preserves integrity, with regular LC-MS stability checks .

Q. How does enterohepatic recirculation affect the pharmacokinetic profile of this compound?

Enterohepatic recirculation involves biliary excretion of the glucuronide, intestinal hydrolysis by gut microbiota, and reabsorption of the aglycone. This process prolongs the terminal half-life, leading to:

  • Overestimated Vss : Observed in dog models, where >99% of metabolites are O-glucuronides .
  • Methodological mitigation : Bile duct cannulation or co-administration of β-glucuronidase inhibitors (e.g., saccharolactone) can isolate hepatic vs. intestinal contributions .

Q. Why do in vitro and in vivo metabolite profiles of this compound often differ?

Discrepancies arise from:

  • Tissue-specific metabolism : Hepatocytes may lack enterocyte-specific UGTs or transport proteins (e.g., MRP2) responsible for biliary excretion .
  • Protein binding : High plasma protein binding (>99%) in vivo reduces free aglycone availability for glucuronidation, unlike unbound in vitro systems .
  • Species variability : For example, dogs exhibit dominant O-glucuronidation, while rats show higher sulfation; humanized liver models are recommended for translational studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-4-aminobiphenyl O-glucuronide
Reactant of Route 2
N-hydroxy-4-aminobiphenyl O-glucuronide

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